molecular formula C12H12N2O2 B3029366 5,5'-Bis(hydroxymethyl)-2,2'-bipyridine CAS No. 63361-65-9

5,5'-Bis(hydroxymethyl)-2,2'-bipyridine

Cat. No. B3029366
CAS RN: 63361-65-9
M. Wt: 216.24 g/mol
InChI Key: DVXJDRMCWWERRO-UHFFFAOYSA-N
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Description

5,5'-Bis(hydroxymethyl)-2,2'-bipyridine (5,5'-Bis-bipy) is an organometallic compound used in a variety of scientific research applications. It is a heterocyclic compound, containing two pyridine rings joined together by a methylene bridge. 5,5'-Bis-bipy is a versatile compound, as it can be used as a ligand for transition metal complexes, as a catalyst, and as a reagent in organic synthesis. It also has interesting biochemical and physiological effects, making it useful in a range of medical and biological research applications.

Scientific Research Applications

Organometallic Networks and Supramolecular Polymers

  • Application : 5,5'-Bis(hydroxymethyl)-2,2'-bipyridine derivatives have been used in the formation of organometallic networks and conjugated polymers. These materials exhibit interesting optoelectronic properties due to their unique structural features, such as three-dimensional networks featuring cross-links and emissive properties in complexes with specific transition metals like zinc and cadmium (Kokil et al., 2005).

Ligand Synthesis and Characterization

  • Application : Various derivatives of this compound are synthesized and characterized for their potential as ligands. This includes the creation of new ligands with terminal alkene functionalities and their corresponding metal complexes, showcasing versatile applications in coordination chemistry (Constable et al., 2009).

Photophysical and Electrochemical Studies

  • Application : this compound-based compounds are studied for their photophysical and electrochemical properties. This includes research on the emission intensities of complexes and their electrochemical behavior, contributing to the understanding of their potential in photovoltaic and electronic applications (Cheng et al., 2014).

Molecular Recognition and Asymmetric Catalysis

  • Application : Certain bipyridine derivatives serve as building blocks for molecular recognition and asymmetric catalysis. This involves synthesizing and utilizing these derivatives in forming metal complexes that are significant for catalytic processes and enantiomeric selectivity (Ward et al., 2002).

Ionochromic and Potentiometric Sensing

  • Application : Research into this compound-based polymers has explored their ionochromic and potentiometric properties. These polymers have shown potential in developing sensor materials due to their ability to coordinate protons and divalent transition metal ions, leading to spectral and redox changes (Zotti et al., 1999).

Future Directions

There is ongoing research into the synthesis and applications of furanic compounds, including 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane . These compounds are seen as promising alternatives to fossil-based chemicals .

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis as protecting groups for aldehydes and ketones .

Mode of Action

The mode of action of 5,5’-Bis(hydroxymethyl)-2,2’-bipyridine involves the formation of acetals, a common carbonyl compound derivative . This process is typically catalyzed by an acid and involves a dehydration process, as a water molecule is formed from the starting materials . The reaction is an equilibrium process that is usually performed in an organic solvent, where water is removed from the reaction to shift the equilibrium towards product formation .

Biochemical Pathways

The compound is involved in the formation of acetals, which are often used in organic synthesis . This suggests that it may play a role in various biochemical pathways involving aldehydes and ketones.

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability .

Result of Action

The compound’s role in the formation of acetals suggests that it may have significant effects on cellular metabolism, particularly in pathways involving aldehydes and ketones .

Action Environment

The action of 5,5’-Bis(hydroxymethyl)-2,2’-bipyridine is influenced by environmental factors such as pH and temperature . For example, the formation of acetals is typically catalyzed by an acid and performed in an organic solvent . Additionally, the reaction takes place with good yields due to the insolubility of the final product in the aqueous reaction medium .

Biochemical Analysis

Biochemical Properties

[2,2’-Bipyridine]-5,5’-diyldimethanol plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it can chelate with metal ions such as copper, iron, and cobalt, which are essential cofactors in various enzymatic reactions . The nature of these interactions often involves the formation of five-membered chelate rings, which stabilize the metal ion and enhance the catalytic activity of the enzyme.

Cellular Effects

The effects of [2,2’-Bipyridine]-5,5’-diyldimethanol on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . Additionally, [2,2’-Bipyridine]-5,5’-diyldimethanol can affect the redox state of cells by chelating metal ions involved in oxidative stress pathways, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, [2,2’-Bipyridine]-5,5’-diyldimethanol exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. For instance, the compound can inhibit metalloenzymes by sequestering their metal cofactors, thereby reducing their catalytic activity . Additionally, [2,2’-Bipyridine]-5,5’-diyldimethanol can modulate gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2,2’-Bipyridine]-5,5’-diyldimethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2,2’-Bipyridine]-5,5’-diyldimethanol is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of [2,2’-Bipyridine]-5,5’-diyldimethanol vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative stress and neurodegeneration . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

[2,2’-Bipyridine]-5,5’-diyldimethanol is involved in several metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit the activity of metalloenzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of [2,2’-Bipyridine]-5,5’-diyldimethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of [2,2’-Bipyridine]-5,5’-diyldimethanol is crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals . This localization can affect the compound’s activity by modulating its interactions with organelle-specific proteins and enzymes .

properties

IUPAC Name

[6-[5-(hydroxymethyl)pyridin-2-yl]pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-6,15-16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJDRMCWWERRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C2=NC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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